

Application Note: High-Purity Plasmid DNA Purification via Phenol-Chloroform Extraction

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Phenol
CAS No.:	73607-76-8
Cat. No.:	B10761249

[Get Quote](#)

Abstract & Introduction

Phenol-chloroform extraction is a foundational, highly efficient method for purifying nucleic acids from cellular contaminants such as proteins and lipids.[1][2][3] Despite the advent of newer column-based kits, this liquid-liquid extraction technique remains a gold standard for obtaining high-purity plasmid DNA, particularly when downstream applications are sensitive to residual protein or enzymatic contamination. This application note provides a comprehensive guide to the principles, critical parameters, and a detailed protocol for isolating plasmid DNA from bacterial lysates using **phenol**-chloroform, followed by ethanol precipitation for concentration.

The procedure leverages the differential solubilities of biomolecules in aqueous and organic solvents to achieve separation.[1] It is often employed as a robust purification step following initial plasmid release from bacterial cells, such as via alkaline lysis. Understanding the causality behind each reagent and step is crucial for troubleshooting and adapting the protocol to achieve optimal yield and purity.

Principle of the Method

The purification process is based on phase separation. When an aqueous solution of cellular lysate is mixed with an equal volume of a **phenol**-chloroform mixture, two immiscible phases form upon centrifugation: a lower organic phase and an upper aqueous phase.[2][4]

- **Phenol:** **Phenol** is a potent protein denaturant.[3][4] It disrupts the hydrogen bonds that maintain a protein's tertiary structure, causing it to unfold. This exposes the protein's nonpolar (hydrophobic) residues, making the denatured proteins more soluble in the organic **phenol** phase than in the polar aqueous phase.[3]
- **The Critical Role of pH:** For DNA purification, the **phenol** must be equilibrated to a slightly alkaline pH (7.8–8.0) with a buffer such as Tris-HCl.[2][5][6] At this pH, the phosphate backbone of DNA remains negatively charged, ensuring its solubility in the polar aqueous phase.[2][6] If acidic **phenol** were used (pH ~4.8), as is common for RNA isolation, DNA would be neutralized, lose its polarity, and partition into the organic phase along with the proteins.[2][7][8][9][10]
- **Chloroform:** Chloroform is denser than **phenol** and water, which increases the density of the organic phase, ensuring a sharp and stable interface between the two layers after centrifugation.[2][5][11] This prevents the inversion of phases that can occur with high salt or sucrose concentrations in the aqueous layer.[2] Chloroform also helps to solubilize lipids and stabilizes the boundary, reducing the amount of **phenol** that remains in the aqueous phase.[1][11]
- **Isoamyl Alcohol:** Often included in the mixture at a 1:25 ratio relative to chloroform, isoamyl alcohol is an anti-foaming agent.[4][12] It prevents the emulsification of the solution during the vigorous mixing step, which allows for a cleaner separation of the phases.[12]
- **Phase Separation:** After vigorous mixing and centrifugation, the components partition as follows:
 - **Aqueous Phase (Top):** Contains the polar plasmid DNA and salts.
 - **Interphase:** A white, flocculant layer of precipitated, denatured proteins forms between the two phases.[2][12]
 - **Organic Phase (Bottom):** Contains the **phenol**, chloroform, lipids, and solubilized denatured proteins.[1][2][4]

The final step involves recovering the DNA from the purified aqueous phase via ethanol precipitation. In the presence of cations (e.g., from sodium acetate) and alcohol, the DNA becomes insoluble and can be pelleted by centrifugation.[13][14][15]

Materials and Reagents

Equipment

- Microcentrifuge (capable of $\geq 12,000 \times g$)
- Vortex mixer
- Incubators or water baths (37°C)
- Ice bucket
- Fume hood
- Pipettors and sterile, nuclease-free pipette tips
- Sterile 1.5 mL microcentrifuge tubes

Reagents & Buffers

Reagent / Buffer	Composition / Recipe	Storage	Purpose
Alkaline Lysis Sol. I (P1)	50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0)	4°C	Resuspends bacterial pellet; EDTA chelates divalent cations to inhibit DNases.[16]
Alkaline Lysis Sol. II (P2)	0.2 N NaOH, 1% (w/v) SDS	Room Temp	Lyses cells; NaOH denatures chromosomal and plasmid DNA; SDS solubilizes membranes and denatures proteins. [16]
Alkaline Lysis Sol. III (P3)	3.0 M Potassium Acetate, 5.0 M Acetic Acid	4°C	Neutralizes NaOH, allowing circular plasmid DNA to reanneal while chromosomal DNA precipitates with proteins and SDS.[16]
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)	Tris-equilibrated Phenol (pH ~8.0), Chloroform, Isoamyl Alcohol	4°C, dark bottle	The primary organic mixture for extraction. [4][13]
Chloroform:Isoamyl Alcohol (24:1)	Chloroform, Isoamyl Alcohol	Room Temp	Used for a final extraction to remove residual phenol.[2][17]
3 M Sodium Acetate (NaOAc)	3 M Sodium Acetate, pH 5.2	Room Temp	Provides cations to neutralize DNA backbone for precipitation.[15]

100% Ethanol	Reagent-grade	Room Temp	Precipitates nucleic acids.[18]
70% Ethanol	70% Ethanol in nuclease-free water	Room Temp or -20°C	Washes the DNA pellet to remove residual salts.[13][14][18]
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)	Room Temp	Resuspends and stores the final purified plasmid DNA.

Note on **Phenol** Preparation: Use commercially prepared, Tris-equilibrated **phenol** (pH 7.8-8.2). If preparing from crystalline **phenol**, it must be melted and repeatedly equilibrated with Tris buffer until the pH of the aqueous phase is ~8.0.[6][19][20] An antioxidant like 8-hydroxyquinoline is often added, which also imparts a yellow color to the organic phase for easier identification.[21]

Critical Parameters and Safety Precautions

4.1. Scientific Integrity:

- **pH is Paramount:** Using acidic **phenol** will cause loss of DNA to the organic phase.[7][17] Always ensure your **phenol** is buffered to pH ~8.0 for DNA extraction.[2][10]
- **Avoid Shearing Genomic DNA:** During the initial alkaline lysis steps, do not vortex after adding Solution II or III.[22] Gentle inversion is sufficient. Overly vigorous mixing can shear the large bacterial chromosome, and these fragments can be co-purified with your plasmid.
- **Incomplete Phase Separation:** Ensure complete separation of the aqueous and organic phases by adequate centrifugation. Do not attempt to recover the entire aqueous phase; it is better to sacrifice a small amount of yield than to carry over **phenol** or interphase proteins.
- **Phenol Oxidation:** Oxidized **phenol** can damage nucleic acids and will appear pink or brown.[7] Discard any discolored **phenol** solutions.

4.2. Safety Precautions:

- Chemical Hazards: **Phenol** is highly corrosive, toxic, and readily absorbed through the skin, where it can cause severe chemical burns and systemic toxicity.[23][24] Chloroform is a suspected carcinogen and irritant.[25]
- Required PPE: Always wear a lab coat, safety goggles (not glasses), and appropriate chemical-resistant gloves (e.g., double-gloving with nitrile) when handling these reagents. [25][26][27]
- Engineering Controls: All steps involving the handling of **phenol** and chloroform MUST be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[24][26][28]
- Waste Disposal: **Phenol**-chloroform waste is hazardous. Collect all liquid waste and contaminated solids (pipette tips, tubes) in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[26][27]
- First Aid: In case of skin contact with **phenol**, do not just wash with water. Immediately decontaminate the area with polyethylene glycol (PEG-300 or PEG-400) if available and seek immediate medical attention.[23] For large exposures, use an emergency safety shower.[24]

Detailed Step-by-Step Protocol

This protocol assumes the starting material is a 1.5–3.0 mL overnight bacterial culture.

Part A: Alkaline Lysis

- Harvest Cells: Pellet the bacterial culture in a 1.5 mL microcentrifuge tube by centrifuging at $>8,000 \times g$ for 2 minutes. Carefully pour off the supernatant.[18][29]
- Resuspend: Add 100 μL of ice-cold Solution I (P1) to the pellet. Resuspend thoroughly by vortexing or pipetting until no clumps remain.[18]
- Lyse: Add 200 μL of Solution II (P2). Close the tube and mix gently by inverting 4-6 times until the solution becomes clear and viscous. Do not vortex.[22][30] Incubate at room temperature for no more than 5 minutes.[22]

- Neutralize: Add 150 μL of ice-cold Solution III (P3). Close the tube and mix immediately by gentle inversion until a thick white precipitate forms.[22][30]
- Clarify Lysate: Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C. A compact white pellet containing chromosomal DNA, proteins, and cell debris will form.[29][30]

Part B: Phenol-Chloroform Extraction

- Transfer Supernatant: Carefully transfer the clear supernatant (containing the plasmid DNA) to a new, clean 1.5 mL microcentrifuge tube. Avoid transferring any of the white precipitate.
- First Extraction: Add an equal volume (~450 μL) of **Phenol**:Chloroform:Isoamyl alcohol (25:24:1) to the supernatant.[13][17]
- Mix: Vortex vigorously for 30-60 seconds to form a milky emulsion.[13][17]
- Phase Separate: Centrifuge at maximum speed for 5 minutes at room temperature.[13][17] The mixture will separate into a top aqueous layer, a middle white interphase, and a bottom organic layer.
- Transfer Aqueous Phase: Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube.[13] Be extremely careful not to disturb the interphase or the organic layer.
- (Optional) Second Extraction: For maximum purity, repeat steps 7-10.
- Chloroform Wash: Add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the recovered aqueous phase. Vortex for 15 seconds and centrifuge at maximum speed for 2 minutes. This step removes residual **phenol**.[2][17]
- Final Transfer: Carefully transfer the upper aqueous phase to a final, clean microcentrifuge tube.

Part C: Ethanol Precipitation

- Precipitate DNA: Add 1/10th volume of 3 M NaOAc (pH 5.2) to the aqueous solution and mix briefly. Then, add 2 to 2.5 volumes of cold 100% ethanol.[18] Mix by inversion until a white

DNA precipitate becomes visible.

- Incubate: Incubate at -20°C for at least 30 minutes (or -80°C for 15 minutes) to precipitate the DNA.[13][16][18]
- Pellet DNA: Centrifuge at maximum speed for 20-30 minutes at 4°C to pellet the DNA.[13][31] A small white pellet should be visible at the bottom of the tube.
- Wash Pellet: Carefully decant the supernatant. Add $500\ \mu\text{L}$ of 70% ethanol to the tube to wash the pellet.[14][18] This removes co-precipitated salts.
- Final Spin: Centrifuge at maximum speed for 5 minutes at 4°C .[16]
- Dry Pellet: Carefully remove all of the supernatant with a pipette. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
- Resuspend: Resuspend the DNA pellet in an appropriate volume (e.g., $20\text{-}50\ \mu\text{L}$) of TE buffer or nuclease-free water. Pipette up and down gently to ensure the pellet is fully dissolved. Store the purified DNA at -20°C .[28]

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for plasmid DNA purification.

Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No DNA Yield	1. Inefficient cell lysis. 2. Used acidic phenol (pH < 7.0). 3. Incomplete precipitation. 4. Lost pellet during washing.	1. Ensure complete resuspension in P1; do not exceed 5 min incubation in P2. 2. Verify the pH of the Tris-equilibrated phenol is ~8.0.[7] 3. Ensure correct ratios of salt and ethanol are used; increase cold incubation time.[31] 4. Be careful when decanting supernatant; the DNA pellet can be loose.
Genomic DNA Contamination	1. Overly vigorous mixing during lysis/neutralization. 2. Incubated too long in Solution II (>5 min).	1. Mix gently by inverting the tube; do not vortex after adding P2 or P3.[22] 2. Adhere strictly to the 5-minute lysis incubation time to prevent irreversible denaturation of gDNA.[22]
RNA Contamination	RNase A was not added to Solution I or was inactive.	Add RNase A to Solution I before starting or perform an RNase A digestion on the final purified sample.
Sample is Difficult to Pipette (Viscous)	Incomplete precipitation of chromosomal DNA and proteins in Solution III.	Ensure thorough mixing after adding Solution III and sufficient centrifugation time to pellet all debris.
A260/280 Ratio is Low (<1.7)	Protein contamination.	Perform a second phenol-chloroform extraction. Ensure no interphase material is carried over.
A260/230 Ratio is Low (<2.0)	Phenol or salt contamination.	Perform a chloroform wash to remove residual phenol. Ensure the final DNA pellet is

properly washed with 70% ethanol to remove salts.

References

- National Institute of Justice. (2023, July 6). DNA Extraction and Quantitation for Forensic Analysts. Retrieved from [\[Link\]](#)
- MP Biomedicals. (n.d.). **Phenol** Chloroform Extraction of DNA. Retrieved from [\[Link\]](#)
- Carl ROTH. (n.d.). **Phenolic** DNA Purification – Background and Protocol. Retrieved from [\[Link\]](#)
- Bitesize Bio. (2010, May 3). **Phenol**-chloroform Extraction: Easy Tips and Tricks. Retrieved from [\[Link\]](#)
- Wang, X., et al. (2019). The effects of pH and salts on nucleic acid partitioning during **phenol** extraction. PubMed. Retrieved from [\[Link\]](#)
- Genetic Education Inc. (2018, November 4). **Phenol** Chloroform DNA Extraction: Basics, Preparation of Chemicals and Protocol. Retrieved from [\[Link\]](#)
- Addgene. (2018, February 8). Recovering Plasmid DNA from Bacterial Culture. Retrieved from [\[Link\]](#)
- Quora. (2022, December 5). Why is **phenol**-chloroform used in nucleic acid extraction and not any other solvent. Retrieved from [\[Link\]](#)
- Bitesize Bio. (n.d.). How **Phenol** Extraction of DNA Works: An Easy Explanation. Retrieved from [\[Link\]](#)
- Laboratory Notes. (2021, January 1). Preparation of Tris-saturated **Phenol**. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). **Phenol** extraction. Retrieved from [\[Link\]](#)

- PacBio. (n.d.). Shared Protocol - Extracting DNA using **Phenol**-Chloroform. Retrieved from [\[Link\]](#)
- Bitesize Bio. (2024, July 22). Ethanol Precipitation of DNA and RNA: How it Works. Retrieved from [\[Link\]](#)
- ResearchGate. (2015, October 6). Does anyone have any suggestion for tris-buffered **phenol** preparation?. Retrieved from [\[Link\]](#)
- University of New Mexico. (n.d.). **Phenol**-Chloroform Standard Operating Procedure Template. Retrieved from [\[Link\]](#)
- iGEM. (2015, March 30). DNA Plasmid Isolation Using Alkaline Lysis Method. Retrieved from [\[Link\]](#)
- bio-protocol. (2019, March 29). The effects of pH and salts on nucleic acid partitioning during **phenol** extraction. Retrieved from [\[Link\]](#)
- Amrita Virtual Lab. (n.d.). Preparation of Equilibrated **Phenol** (Procedure). Retrieved from [\[Link\]](#)
- NUS Medicine. (2020, September 29). DNA EXTRACTION BY **PHENOL**-CHLOROFORM AND ISOAMYL ALCOHOL. Retrieved from [\[Link\]](#)
- Yale Environmental Health & Safety. (2022, June). **Phenol** Standard Operating Procedure. Retrieved from [\[Link\]](#)
- Reddit. (2019, January 24). what is liquid **phenol**?. Retrieved from [\[Link\]](#)
- protocols.io. (2025, September 8). Alkaline Lysis Plasmid Purification. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Precipitation of DNA with Ethanol. Retrieved from [\[Link\]](#)
- Amrita University. (2010, October 3). Preparation of Equilibrated **Phenol**. Retrieved from [\[Link\]](#)
- University of Pennsylvania EHRS. (2024, April 12). Fact Sheet: **Phenol**-Chloroform Extraction. Retrieved from [\[Link\]](#)

- Western Washington University. (n.d.). **Phenol** Safe Handling Guide. Retrieved from [[Link](#)]
- MRC Holland. (n.d.). Ethanol precipitation protocol. Retrieved from [[Link](#)]
- University of California, San Diego. (n.d.). Alkaline Lysis Plasmid Prep. Retrieved from [[Link](#)]
- ABYNTTEK. (2023, January 13). DNA Precipitation with ethanol vs. isopropanol. Retrieved from [[Link](#)]
- Surendranath College. (n.d.). Plasmid DNA Extraction from E. coli Using the Alkaline Lysis Method. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG \[thermofisher.com\]](#)
2. [carlroth.com \[carlroth.com\]](#)
3. [bitesizebio.com \[bitesizebio.com\]](#)
4. [Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice \[nij.ojp.gov\]](#)
5. [Phenol extraction - Wikipedia \[en.wikipedia.org\]](#)
6. [researchgate.net \[researchgate.net\]](#)
7. [bitesizebio.com \[bitesizebio.com\]](#)
8. [The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
9. [researchgate.net \[researchgate.net\]](#)
10. [reddit.com \[reddit.com\]](#)
11. [researchgate.net \[researchgate.net\]](#)

- [12. geneticeducation.co.in \[geneticeducation.co.in\]](https://geneticeducation.co.in)
- [13. mpbio.com \[mpbio.com\]](https://mpbio.com)
- [14. bitesizebio.com \[bitesizebio.com\]](https://bitesizebio.com)
- [15. Precipitation of DNA with Ethanol - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. static.igem.org \[static.igem.org\]](https://static.igem.org)
- [17. pacb.com \[pacb.com\]](https://pacb.com)
- [18. addgene.org \[addgene.org\]](https://addgene.org)
- [19. Preparation of Equilibrated Phenol \(Procedure\) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab \[vlab.amrita.edu\]](https://vlab.amrita.edu)
- [20. youtube.com \[youtube.com\]](https://youtube.com)
- [21. laboratorynotes.com \[laboratorynotes.com\]](https://laboratorynotes.com)
- [22. Alkaline Lysis Plasmid Purification \[protocols.io\]](https://protocols.io)
- [23. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety \[ehs.cornell.edu\]](https://ehs.cornell.edu)
- [24. ehs.wvu.edu \[ehs.wvu.edu\]](https://ehs.wvu.edu)
- [25. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS \[ehrs.upenn.edu\]](https://ehrs.upenn.edu)
- [26. ehs.unm.edu \[ehs.unm.edu\]](https://ehs.unm.edu)
- [27. ehs.yale.edu \[ehs.yale.edu\]](https://ehs.yale.edu)
- [28. medicine.nus.edu.sg \[medicine.nus.edu.sg\]](https://medicine.nus.edu.sg)
- [29. home.sandiego.edu \[home.sandiego.edu\]](https://home.sandiego.edu)
- [30. surendranathcollege.ac.in \[surendranathcollege.ac.in\]](https://surendranathcollege.ac.in)
- [31. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support \[support.mrcholland.com\]](https://support.mrcholland.com)
- To cite this document: BenchChem. [Application Note: High-Purity Plasmid DNA Purification via Phenol-Chloroform Extraction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10761249/docs#application-note-high-purity-plasmid-dna-purification-via-phenol-chloroform-extraction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)